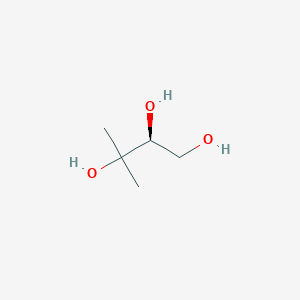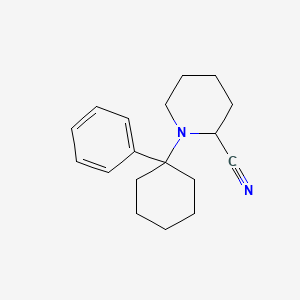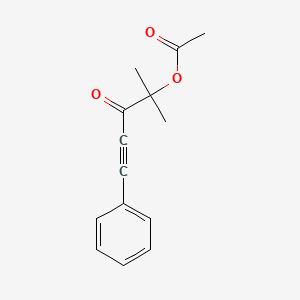![molecular formula C15H32N2O B14413038 2-[Butyl(2,2,6,6-tetramethylpiperidin-4-yl)amino]ethan-1-ol CAS No. 85181-21-1](/img/structure/B14413038.png)
2-[Butyl(2,2,6,6-tetramethylpiperidin-4-yl)amino]ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[Butyl(2,2,6,6-tetramethylpiperidin-4-yl)amino]ethan-1-ol is an organic compound that belongs to the class of hindered amines. These compounds are known for their stability and resistance to oxidation, making them valuable in various industrial applications. The compound’s structure includes a piperidine ring with four methyl groups, which contributes to its steric hindrance and unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Butyl(2,2,6,6-tetramethylpiperidin-4-yl)amino]ethan-1-ol typically involves the reaction of 2,2,6,6-tetramethylpiperidine with butylamine and ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific temperature and pressure conditions to optimize yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous-flow synthesis techniques. These methods allow for the efficient and scalable production of the compound, ensuring consistent quality and high yield. The use of advanced reactors and automation can further enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-[Butyl(2,2,6,6-tetramethylpiperidin-4-yl)amino]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylamines and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxone and iodine, reducing agents, and various catalysts. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products
The major products formed from these reactions include hydroxylamines, sulfenamide compounds, and various substituted amines. These products have significant applications in different fields, including pharmaceuticals and materials science .
Wissenschaftliche Forschungsanwendungen
2-[Butyl(2,2,6,6-tetramethylpiperidin-4-yl)amino]ethan-1-ol has a wide range of scientific research applications:
Biology: It serves as a stabilizer in biological systems, protecting against oxidative damage.
Medicine: The compound’s derivatives are explored for their potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Wirkmechanismus
The mechanism of action of 2-[Butyl(2,2,6,6-tetramethylpiperidin-4-yl)amino]ethan-1-ol involves its ability to scavenge free radicals and inhibit oxidative processes. The compound interacts with molecular targets such as reactive oxygen species (ROS) and phenolic antioxidants, neutralizing their effects and preventing oxidative damage. This mechanism is crucial in its applications as a stabilizer and antioxidant .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A precursor to the compound, known for its use as a hindered base and stabilizer.
TEMPO (2,2,6,6-Tetramethylpiperidin-1-oxyl): A stable free radical used as an oxidizing agent in organic synthesis.
N,N’-Bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine: Used in polymer stabilization and other industrial applications.
Uniqueness
2-[Butyl(2,2,6,6-tetramethylpiperidin-4-yl)amino]ethan-1-ol stands out due to its unique combination of steric hindrance and functional groups, which confer enhanced stability and reactivity. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in both research and industry.
Eigenschaften
CAS-Nummer |
85181-21-1 |
|---|---|
Molekularformel |
C15H32N2O |
Molekulargewicht |
256.43 g/mol |
IUPAC-Name |
2-[butyl-(2,2,6,6-tetramethylpiperidin-4-yl)amino]ethanol |
InChI |
InChI=1S/C15H32N2O/c1-6-7-8-17(9-10-18)13-11-14(2,3)16-15(4,5)12-13/h13,16,18H,6-12H2,1-5H3 |
InChI-Schlüssel |
ILSNRMDVXSBBGP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN(CCO)C1CC(NC(C1)(C)C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


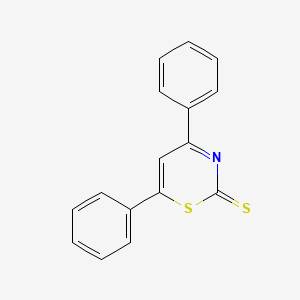
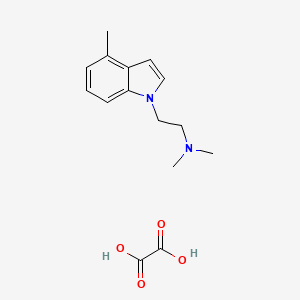
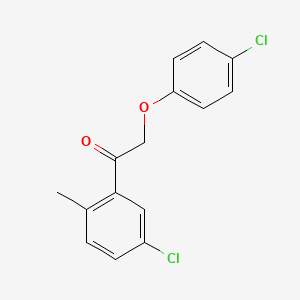
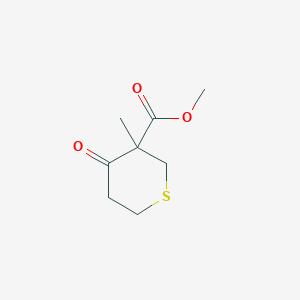
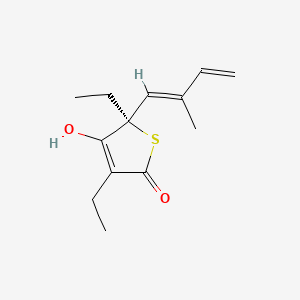
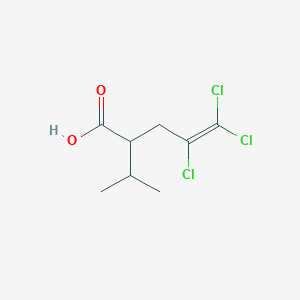
silane](/img/structure/B14413000.png)
![3-(6H-benzo[b][1,5]benzoxathiepin-6-yl)propyl-dimethylazanium;2-hydroxy-2-oxoacetate](/img/structure/B14413007.png)
![3-(Hydroxyimino)-2,2-dimethyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B14413017.png)

